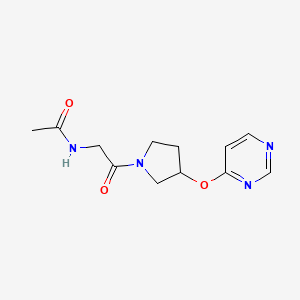

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group to form the pyrimidin-4-yloxy intermediate.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Coupling Reaction: The pyrimidin-4-yloxy intermediate is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.

Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Research

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide has been investigated as a potential therapeutic agent in cancer treatment. Its mechanism involves the inhibition of poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair processes in cancer cells. By targeting these enzymes, the compound may enhance the efficacy of existing chemotherapy agents and induce apoptosis in tumor cells .

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against various strains of viruses such as hepatitis C and influenza. The compound's structure allows it to interfere with viral replication mechanisms, making it a candidate for further development as an antiviral agent .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study assessed the effect of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.6 | PARP inhibition |

| A549 (Lung) | 8.3 | Induction of apoptosis |

| HeLa (Cervical) | 7.1 | Disruption of DNA repair pathways |

Case Study 2: Antiviral Efficacy

In vitro studies evaluated the antiviral activity of the compound against influenza viruses. The results indicated that it effectively inhibited viral replication with an IC50 value of approximately 0.25 µM, showcasing its potential as a therapeutic option against influenza .

| Virus Type | IC50 (µM) | Observed Effects |

|---|---|---|

| Influenza A | 0.25 | Reduced viral load in infected cells |

| Hepatitis C | 0.40 | Inhibition of viral replication |

Mecanismo De Acción

The mechanism of action of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-4-yloxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The acetamide group can also contribute to the overall binding through hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is unique due to the presence of both a pyrimidine ring and a pyrrolidine ring, which can provide a distinct set of interactions and binding affinities compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific biological activities.

Actividad Biológica

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound notable for its unique structure, which includes both a pyrimidine and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3, with a molecular weight of approximately 276.29 g/mol. The presence of the pyrimidine and pyrrolidine rings contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidin-4-yloxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. The acetamide group also plays a role in stabilizing the interaction through additional hydrogen bonds.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, compounds with similar structures have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), which is implicated in cancer progression and cell survival mechanisms.

Anticancer Potential

The compound has been studied for its anticancer properties, particularly as a dual inhibitor of PI3K and bromodomain-containing protein 4 (BRD4). These pathways are crucial for tumor growth and metastasis. Preclinical studies suggest that derivatives of this compound can significantly inhibit cell proliferation in cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits unique biological activities due to its specific structural features. Below is a summary table showcasing comparable compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide | Pyridine instead of pyrimidine | Anticancer activity |

| N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide | Piperidine instead of pyrrolidine | Antimicrobial properties |

| N-(2-hydroxyethyl)-acetamide | Lacks heterocyclic rings | Limited biological activity |

This table illustrates how variations in the structural components can lead to differing biological activities, emphasizing the importance of the pyrimidine and pyrrolidine moieties in conferring specific effects.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

- Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) : A study found that similar compounds demonstrated potent inhibition against TACE, which is critical in inflammatory responses and cancer progression. Compounds derived from a related scaffold showed IC50 values below 5 nM, indicating strong inhibitory potential .

- Anticancer Activity : Research on derivatives indicated significant inhibition of cancer cell lines through interference with key signaling pathways. For example, compounds targeting PI3K showed reduced cell viability in breast cancer models .

Propiedades

IUPAC Name |

N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)14-6-12(18)16-5-3-10(7-16)19-11-2-4-13-8-15-11/h2,4,8,10H,3,5-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAVHMSAORKZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.